![molecular formula C22H21ClN4O3 B10757432 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide is a compound with significant relevance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide typically involves the use of advanced organic chemistry techniques. A commonly employed synthetic route includes:
Formation of the Benzoxazole Ring: : Condensation of 4-chloroaniline with salicylic acid derivatives under acidic conditions forms the benzoxazole ring.
Addition of the Imidazole Group: : Subsequent reactions involve the incorporation of the imidazole group through cyclization reactions using appropriate precursors.
Hydroxylation and Substitution: : Introducing the hydroxyl group at the desired position often requires specific oxidation reactions.
Industrial Production Methods
For large-scale industrial production, optimizing these synthetic steps for yield and purity is crucial. Catalytic processes, automated synthesis, and robust purification techniques ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide to form new derivatives.
Reduction: : Reducing agents like sodium borohydride can modify the compound to yield different analogs.
Substitution: : Various substituents can be introduced by reacting with halides or other electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and specific pH levels to ensure selectivity.
Major Products Formed
The reactions yield a variety of products, including modified benzoxazole and imidazole derivatives, which could have enhanced or altered biological activity.
Aplicaciones Científicas De Investigación
Chemistry
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it functions as a tool to study biochemical pathways and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicine, the compound is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrial applications may include its use in the development of new materials with specific chemical properties or as a catalyst in certain reactions.
Mecanismo De Acción
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide exerts its effects through various mechanisms:
Binding to Enzymes and Receptors: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : The compound can influence signal transduction pathways, affecting cellular processes such as growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Compared to other benzoxazole and imidazole derivatives, 1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide stands out due to:
Unique Structural Features: : The presence of both benzoxazole and imidazole rings in a single molecule.
Enhanced Biological Activity: : Potentially greater potency and selectivity in its biological applications.
Similar Compounds
Benzoxazole Derivatives: : Such as 2-(4-chlorophenyl)benzoxazole.
Imidazole Derivatives: : Such as 4-imidazolecarboxamide.
This blend of unique structural elements and versatile reactions makes this compound a compound of significant interest in various scientific fields.
Propiedades
Fórmula molecular |
C22H21ClN4O3 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c1-13(28)19(27-11-18(21(24)29)25-12-27)10-7-14-3-2-4-17-20(14)30-22(26-17)15-5-8-16(23)9-6-15/h2-6,8-9,11-13,19,28H,7,10H2,1H3,(H2,24,29)/t13-,19-/m0/s1 |
Clave InChI |
SMFRBBHLVBWHGB-DJJJIMSYSA-N |
SMILES isomérico |
C[C@@H]([C@H](CCC1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)N4C=C(N=C4)C(=O)N)O |
SMILES canónico |
CC(C(CCC1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Cl)N4C=C(N=C4)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,2S)-1-{2-[2-(4-Chlorophenyl)-1,3-benzoxazol-7-YL]ethyl}-2-hydroxypropyl)-1H-imidazole-4-carboxamide](/img/structure/B10757349.png)
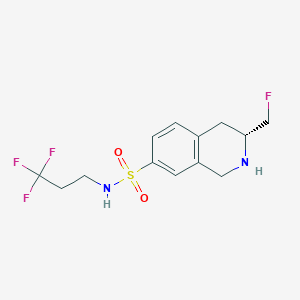
![(2s)-N-[(3s)-1-(2-Amino-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-2-Chloro-2h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10757364.png)
![S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine](/img/structure/B10757378.png)
![N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide](/img/structure/B10757386.png)
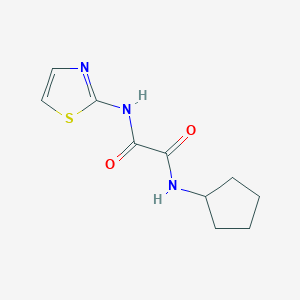
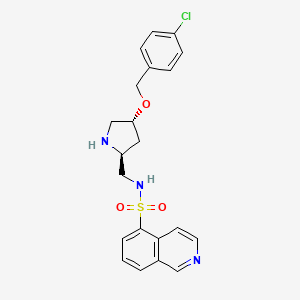
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)
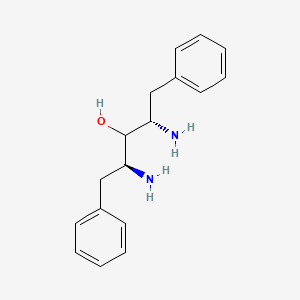
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
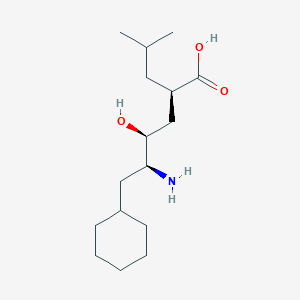
![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
